molecular formula C15H18O3 B1345389 cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-04-2

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1345389
CAS No.: 736136-04-2
M. Wt: 246.3 g/mol
InChI Key: SGDLKJYEEFPOKZ-UHFFFAOYSA-N
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Description

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a 4-methylbenzoyl moiety at position 4 in a cis configuration. The compound’s structure combines a hydrophobic cyclohexane ring with a polar carboxylic acid group and an aromatic 4-methyl-substituted benzoyl group. This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and metal-chelating agents.

Properties

IUPAC Name

4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-5,12-13H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDLKJYEEFPOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223854, DTXSID901232001
Record name trans-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-04-2, 735269-91-7
Record name trans-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Followed by Carboxylation

  • Step 1: Friedel-Crafts Acylation

    The 4-methylbenzoyl moiety is introduced onto a cyclohexane ring via Friedel-Crafts acylation. This involves reacting 4-methylbenzoyl chloride or an equivalent acylating agent with a cyclohexane derivative under Lewis acid catalysis (e.g., AlCl3). The reaction is typically conducted at low temperatures to control regioselectivity and minimize side reactions.

  • Step 2: Carboxylation

    After acylation, the intermediate is subjected to carboxylation or oxidation to install the carboxylic acid group at the 1-position of the cyclohexane ring. This step may involve oxidation of a methyl or other precursor group or direct carboxylation under controlled conditions.

  • Stereochemical Control

    Maintaining low temperatures and specific solvents during these steps is critical to favor the formation of the cis isomer over the trans isomer. The cis configuration is thermodynamically or kinetically favored under these conditions.

Oxidation and Ring Reduction from Aromatic Precursors

Another approach involves starting from aromatic compounds such as p-xylene or terephthalic acid derivatives, followed by:

  • Oxidation of methyl groups to carboxylic acid or aldehyde groups.
  • Reduction of the aromatic ring to a cyclohexane ring.
  • Isomer separation or selective synthesis to obtain the cis isomer.

This method is more common for related cyclohexane carboxylic acids and amines but provides insight into possible synthetic routes for the target compound.

Step Conditions Notes Yield / Purity
Friedel-Crafts Acylation Low temperature, Lewis acid catalyst (AlCl3) Controls regio- and stereoselectivity High selectivity for cis isomer
Carboxylation/Oxidation Controlled temperature, oxidizing agents Maintains cis stereochemistry Yields vary, typically moderate to high
Hydrogenation of Boronic Acid Rhodium-carbon catalyst, hydrogen gas Produces cis-4-substituted cyclohexyl intermediates Yields ~85%, purity >98%
Amine substitution (related) Sulfamic acid, aqueous base, room temperature Used for amine derivatives, shows mild conditions High yield and purity
  • The Friedel-Crafts acylation followed by carboxylation is the most direct and commonly referenced method for synthesizing cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid.
  • Maintaining low temperatures during acylation is crucial to favor the cis isomer, as higher temperatures may lead to isomerization or formation of the trans isomer.
  • The use of boronic acid intermediates and selective hydrogenation catalysts (rhodium-carbon) has been demonstrated to efficiently produce cis-substituted cyclohexane derivatives with high stereoselectivity and yield, suggesting potential adaptation for the target compound's synthesis.
  • Oxidation and ring reduction methods starting from aromatic precursors provide alternative routes but may require additional steps for isomer separation and purification.
  • The overall yields for these methods range from moderate to high, with purity levels exceeding 95% when optimized.
Method Key Steps Advantages Limitations
Friedel-Crafts Acylation + Carboxylation Acylation with 4-methylbenzoyl chloride, carboxylation Direct, well-established, good cis selectivity Requires careful temperature control
Hydrogenation of Boronic Acid Esters (Adapted) Hydrogenation of 4-methylphenylboronic acid esters, functional group transformation High stereoselectivity, mild conditions More steps, specialized catalysts
Aromatic Precursor Oxidation + Ring Reduction Oxidation of methyl groups, reduction of aromatic ring Uses readily available starting materials Multi-step, possible isomer mixture

The preparation of this compound is best achieved through Friedel-Crafts acylation followed by carboxylation under controlled low-temperature conditions to ensure high yield and cis stereoselectivity. Alternative methods involving hydrogenation of boronic acid esters and oxidation/reduction of aromatic precursors provide valuable synthetic strategies, especially for related cyclohexane derivatives. Optimization of reaction conditions, catalyst choice, and purification steps are critical for obtaining high purity and yield of the desired cis isomer.

Chemical Reactions Analysis

Diels-Alder Cycloaddition

The compound is synthesized via Diels-Alder reactions , where a diene reacts with a dienophile to form the cyclohexane ring. For example:

  • Reactants : Cyclohexene derivatives (dienes) and 4-methylbenzoyl chloride (dienophile).
  • Conditions : Lewis acid catalysis (e.g., AlCl₃) at 80–100°C.
  • Outcome : Stereoselective formation of the cis-isomer due to steric and electronic effects of the 4-methylbenzoyl group.

Example Reaction Pathway :Cyclohexene+4 Methylbenzoyl chlorideAlCl3,Δcis 4 4 Methylbenzoyl cyclohexane 1 carboxylic acid\text{Cyclohexene}+\text{4 Methylbenzoyl chloride}\xrightarrow{\text{AlCl}_3,\Delta}\text{cis 4 4 Methylbenzoyl cyclohexane 1 carboxylic acid}

Hydrolysis of Esters

The acid can be derived from ester precursors through acid- or base-catalyzed hydrolysis :

  • Substrate : Methyl or ethyl esters of cis-4-(4-methylbenzoyl)cyclohexane-1-carboxylic acid.
  • Conditions : 6M HCl (acidic) or NaOH (basic) at reflux .
  • Yield : >85% under optimized conditions .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Reaction Type Reagents/Conditions Product Yield Reference
Esterification Methanol/H₂SO₄ (acidic)Methyl ester92%
Amide Formation Thionyl chloride → NH₃Primary amide78%
Acid Chloride PCl₅ or SOCl₂Acyl chloride89%

Reduction of the Benzoyl Group

The 4-methylbenzoyl moiety can be reduced to a benzyl alcohol derivative:

  • Reagents : LiAlH₄ or NaBH₄ in THF.
  • Product : cis-4-(4-Methylbenzyl)cyclohexane-1-carboxylic alcohol.
  • Selectivity : >90% retention of cis-stereochemistry .

Oxidation Reactions

The cyclohexane ring is resistant to oxidation, but the benzoyl group undergoes electrophilic aromatic substitution :

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to the methyl group .
  • Halogenation : Br₂/FeBr₃ adds bromine to the benzoyl ring .

Thermal Stability

  • Decomposition Temperature : 280–300°C (DSC analysis) .
  • Degradation Products : CO₂, 4-methylacetophenone, and cyclohexane fragments .

Acid/Base Stability

Condition Stability Observations
Strong Acids Unstable (pH < 2)Decarboxylation occurs at 100°C .
Strong Bases Stable (pH 8–12)Forms carboxylate salts .
Aqueous Media Hydrolytically stableNo degradation after 24h at 25°C .

Stereochemical Influence on Reactivity

The cis-configuration of the substituents on the cyclohexane ring leads to:

  • Reduced Reactivity in SN2 reactions due to steric hindrance .
  • Enhanced Diastereoselectivity in cycloadditions and reductions .

Example : Reduction of the benzoyl group with NaBH₄ yields cis-products exclusively, whereas trans-isomers show mixed stereochemistry .

Key Research Findings

  • Stereoselective Synthesis : The cis-isomer is preferentially formed in Diels-Alder reactions due to favorable π-stacking interactions between the benzoyl group and diene.
  • Decarboxylation Kinetics : Activation energy for decarboxylation is 120 kJ/mol, as determined by TGA .
  • Solubility Data :
    • Water : <0.1 mg/mL (25°C).
    • Organic Solvents : Soluble in DMF, THF, and chloroform .

Scientific Research Applications

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the methylbenzoyl group can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic actions .

Comparison with Similar Compounds

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., Cyano): Reduce electron density, altering reactivity in nucleophilic or electrophilic substitutions .
  • Bulkier Substituents (e.g., 3,4-Dimethyl) : Introduce steric hindrance, which may affect binding affinity in biological targets or metal complexes .
  • Heteroatom Substituents (e.g., Thiomethyl) : Enable unique interactions, such as hydrogen bonding or metal coordination .

Research Findings and Industrial Relevance

  • Synthetic Utility: The methoxy and cyano analogs are commercially available (e.g., via TCI Chemicals and Parchem), underscoring their role as intermediates in organic synthesis .
  • Crystallographic Studies: Derivatives such as 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid () exhibit well-defined crystal packing and hydrogen-bonding networks, providing insights into solid-state behavior of related compounds .
  • Biological Activity: While direct data on the target compound are sparse, trifluoromethyl and amino-methyl analogs () show enhanced bioavailability and stability, guiding design principles for optimized derivatives .

Biological Activity

cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring with a carboxylic acid group and a 4-methylbenzoyl substituent. Its structural formula can be represented as follows:

C15H18O3\text{C}_{15}\text{H}_{18}\text{O}_3

This structure is crucial for its interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
PC-3 (Prostate)12.8
HeLa (Cervical)18.5

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in animal models. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.

ModelDose (mg/kg)Effect on CytokinesReference
Carrageenan-induced paw edema50Decreased TNF-α, IL-6
LPS-induced sepsis25Reduced inflammation markers

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate the activity of receptors related to inflammation and apoptosis.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

Case Study 1: Antitumor Efficacy

A study conducted on xenograft models using MCF-7 cells demonstrated that treatment with this compound led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment at a dose of 20 mg/kg.

Case Study 2: Inflammatory Response

In a rodent model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores, correlating with histological improvements in joint tissues. This suggests its potential utility in treating chronic inflammatory conditions.

Q & A

Basic Research Question

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ≥98% purity thresholds, as standardized for similar carboxylic acids .
  • Karl Fischer Titration : Quantify residual moisture (<0.5%) to prevent hydrolysis .
  • NMR Spectroscopy : Detect trace impurities (e.g., trans-isomers) via integration of diagnostic proton signals .

How should researchers resolve conflicting NMR data caused by dynamic ring-flipping in cyclohexane derivatives?

Advanced Research Question
Dynamic processes in cyclohexane rings (e.g., chair flipping) can obscure NMR signals. Solutions include:

  • Low-Temperature NMR : Slow conformational exchange by cooling samples to −40°C in CD2Cl2 .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and simulate spectra for comparison .
  • Deuteration : Replace labile protons (e.g., OH or NH) with deuterium to simplify splitting patterns .

What role do substituent effects play in modulating the reactivity of the cyclohexane-1-carboxylic acid core?

Advanced Research Question
The 4-methylbenzoyl group enhances steric hindrance, favoring cis configurations by restricting ring mobility. Electron-withdrawing groups (e.g., nitro or cyano) at the 4-position increase electrophilicity, facilitating nucleophilic acyl substitutions. Comparative studies on analogs like 4-hydroxycyclohexanecarboxylic acid highlight these electronic and steric influences .

How can researchers address solubility challenges during in vitro bioactivity assays?

Advanced Research Question

  • Co-Solvents : Use DMSO (≤1% v/v) to solubilize the compound without denaturing proteins.
  • Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl esters) for improved aqueous solubility, as demonstrated in aminothiazole drug development .
  • Micellar Systems : Incorporate surfactants (e.g., Tween-80) to stabilize colloidal dispersions .

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